

Spectroscopic Profile of (2,3-Dimethylphenyl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (2,3-Dimethylphenyl)methanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **(2,3-dimethylphenyl)methanol**, a key aromatic alcohol intermediate in various chemical syntheses. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization, experimental methodologies, and a logical workflow for analysis.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(2,3-dimethylphenyl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **(2,3-Dimethylphenyl)methanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.1-7.0	m	3H	Ar-H
~4.6	s	2H	-CH ₂ OH
~2.3	s	3H	Ar-CH ₃ (ortho)
~2.1	s	3H	Ar-CH ₃ (meta)
~1.5-2.0	br s	1H	-OH

Note: Predicted values based on typical chemical shifts for similar aromatic alcohols. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can vary with concentration and solvent.

Table 2: ^{13}C NMR Spectroscopic Data for **(2,3-Dimethylphenyl)methanol**

Chemical Shift (δ) ppm	Assignment
~138	C-OH (quaternary)
~137	C-CH ₃ (quaternary)
~135	C-CH ₃ (quaternary)
~130	Ar-CH
~128	Ar-CH
~126	Ar-CH
~65	-CH ₂ OH
~20	Ar-CH ₃ (ortho)
~16	Ar-CH ₃ (meta)

Note: Predicted values based on typical chemical shifts for substituted aromatic compounds.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions for **(2,3-Dimethylphenyl)methanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (hydrogen-bonded)
~3020	Medium	C-H stretch (aromatic)
~2920, ~2860	Medium	C-H stretch (aliphatic)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic ring)
~1030	Strong	C-O stretch (primary alcohol)

Note: These are characteristic absorption bands for aromatic alcohols.[\[1\]](#)[\[2\]](#)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **(2,3-Dimethylphenyl)methanol**

m/z	Relative Intensity	Assignment
136	Moderate	[M] ⁺ (Molecular Ion)
118	Strong	[M - H ₂ O] ⁺
105	Strong	[M - CH ₂ OH] ⁺
91	Very Strong	[C ₇ H ₇] ⁺ (Tropylium ion)

Note: Fragmentation pattern is consistent with benzylic alcohols, showing a characteristic loss of water and fragmentation at the benzylic position.[\[3\]](#) The molecular ion peak is expected to be present.[\[3\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of **(2,3-dimethylphenyl)methanol** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl_3 , 0.5-0.7 mL) and transferred to a 5 mm NMR tube.^[4] ^1H and ^{13}C NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher.^[5] Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).^[6] For unambiguous assignment of signals, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Infrared (IR) Spectroscopy

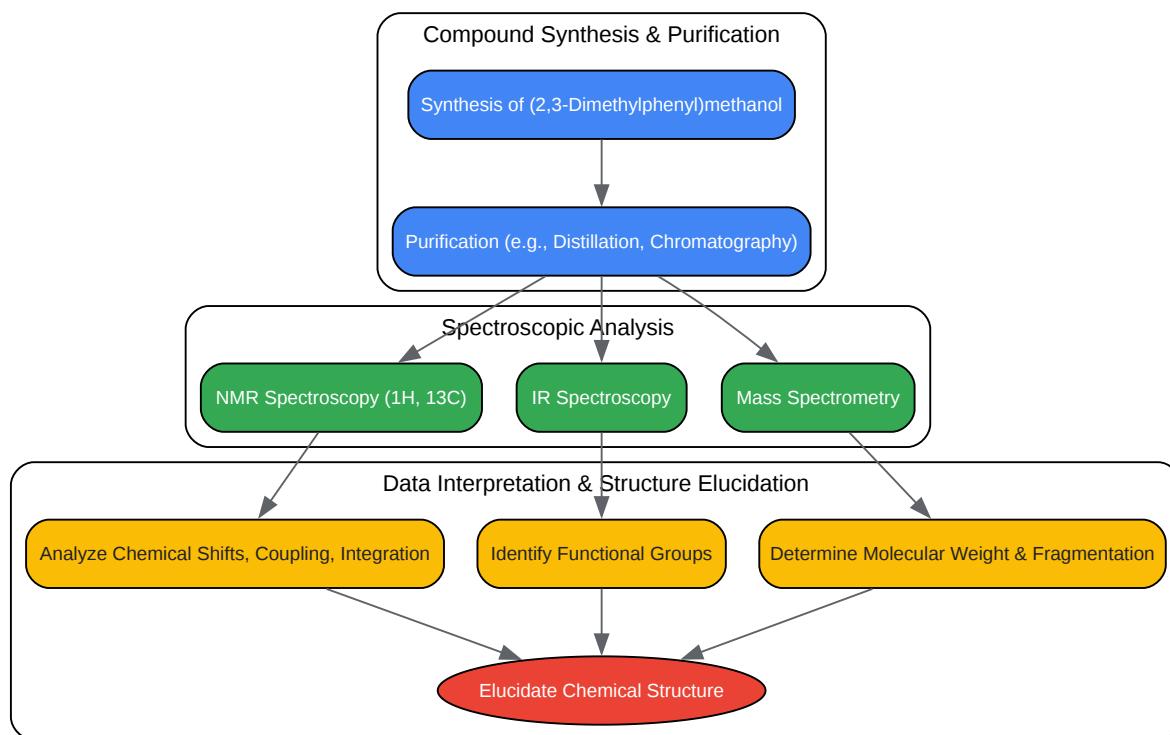
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like **(2,3-dimethylphenyl)methanol**, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) for sample introduction and separation.^[6] The compound is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by a beam of electrons (typically at 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as **(2,3-dimethylphenyl)methanol**.



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Caption: Workflow for Spectroscopic Analysis.

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